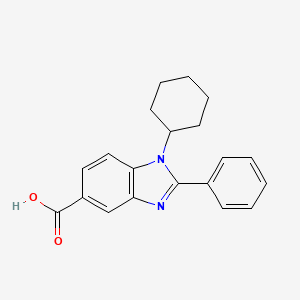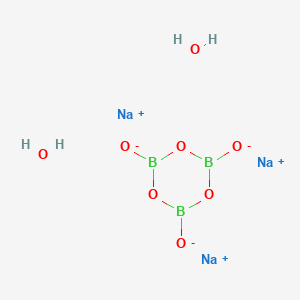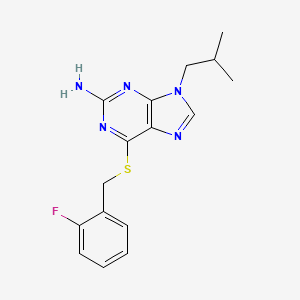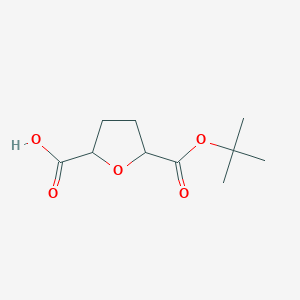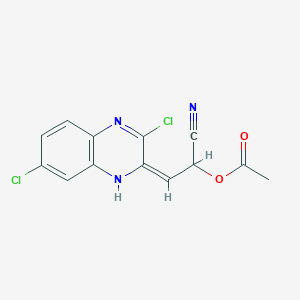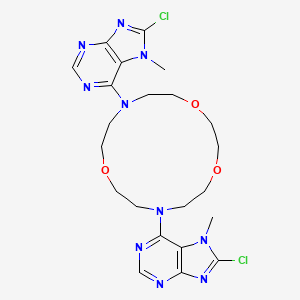
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7,13-Bis(8-chloro-7-methyl-7H-purin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane” is a complex organic compound that features purine derivatives and a macrocyclic structure. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the preparation of purine derivatives and their subsequent coupling with a macrocyclic ligand. Common reaction conditions might include:
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, or dichloromethane.
Catalysts: Palladium or copper catalysts for coupling reactions.
Reagents: Chlorinating agents for introducing chloro groups, methylating agents for methyl groups.
Industrial Production Methods
Industrial production would require optimization of the synthetic route for scalability, including:
Batch or continuous flow reactors: for efficient production.
Purification techniques: such as crystallization, chromatography, or recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the purine rings.
Reduction: Reduction reactions could modify the chloro groups or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the chloro positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Antiviral or Anticancer Agents: Purine derivatives are often explored for their biological activities.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Industry
Pharmaceuticals: Development of new drugs or therapeutic agents.
Agriculture: Possible applications in agrochemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
DNA Interaction: Intercalation into DNA, disrupting replication or transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine derivatives: Similar purine structures with different substituents.
Macrocyclic ligands: Compounds with similar macrocyclic frameworks.
Uniqueness
Structural Complexity: The combination of purine derivatives and a macrocyclic structure is unique.
Potential Biological Activity: The specific substituents may confer unique biological properties.
Propriétés
Numéro CAS |
149246-43-5 |
|---|---|
Formule moléculaire |
C22H28Cl2N10O3 |
Poids moléculaire |
551.4 g/mol |
Nom IUPAC |
7,13-bis(8-chloro-7-methylpurin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C22H28Cl2N10O3/c1-31-15-17(29-21(31)23)25-13-27-19(15)33-3-7-35-8-4-34(6-10-37-12-11-36-9-5-33)20-16-18(26-14-28-20)30-22(24)32(16)2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
PIQAZKUPFNAWSS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=CN=C2N3CCOCCN(CCOCCOCC3)C4=NC=NC5=C4N(C(=N5)Cl)C)N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




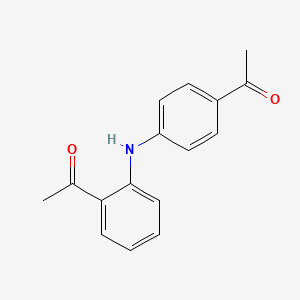
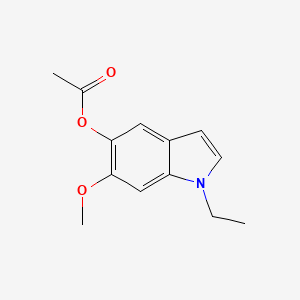
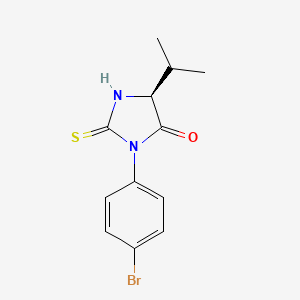
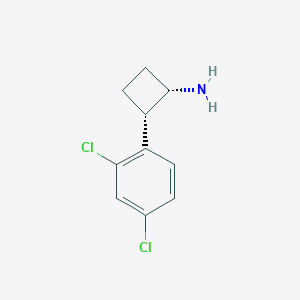
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
